molecular formula C5H5N3O B1449492 (E)-2-Pyrimidinecarboxaldehyde oxime CAS No. 39232-40-1

(E)-2-Pyrimidinecarboxaldehyde oxime

Cat. No. B1449492
CAS RN: 39232-40-1
M. Wt: 123.11 g/mol
InChI Key: IYKGJZGTTXURLS-XBXARRHUSA-N
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Description

(E)-2-Pyrimidinecarboxaldehyde oxime, also known as E2PcOx, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine, which is an important heterocyclic aromatic compound found in many natural products. E2PcOx is an oxime, meaning it is a compound containing a functional group with the formula R2C=NOH. Due to its unique structure, E2PcOx has been studied for its ability to act as a catalyst for a variety of reactions.

Scientific Research Applications

Structural and Molecular Studies

(E)-2-Pyrimidinecarboxaldehyde oxime has been a subject of structural studies. For instance, anti-4-pyrimidinecarboxaldehyde oxime has been analyzed for its crystal and molecular structure, revealing its crystallization in the monoclinic system and the formation of infinite chains through hydrogen bonds (Martínez-Ripoll & Lorenz, 1973).

Conformational Analysis

The compound has also been the focus of theoretical conformation studies. Analyses using various methods such as EHT, INDO, and PCILO predict low rotation barriers, suggesting a model of geometrical flexibility in solution (Hwang & Kuska, 1978).

Chemistry and Reactivity

Research into the chemistry of pyrimidinecarboxaldehydes, including the oxime of (E)-2-Pyrimidinecarboxaldehyde, has explored their reactivity and transformations. This includes studies on hydrolysis, rearrangements, and reactions with various compounds, contributing to a better understanding of pyrimidine chemistry (Bell, McGuire, & Freeman, 1983).

Synthesis and Applications in Natural Products

The compound has been utilized in synthetic routes towards natural products. For example, approaches to oximidines and lobatamides involve the coupling reactions of pyrimidinecarboxaldehyde oxime derivatives (Raw & Taylor, 2000).

Environmental Chemistry

In the field of environmental chemistry, studies have focused on the oxidation of pyrimidine derivatives and their applications in green chemistry. This includes the development of environmentally benign protocols for the oxidation of pyrimidine compounds (Gavrilović et al., 2018).

Biomedical Applications

In biomedical research, pyrimidine analogues, including derivatives of (E)-2-Pyrimidinecarboxaldehyde oxime, are used for tracking DNA synthesis and understanding cellular processes. They play a significant role in areas like stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Oxidative Synthesis of Pyrimidines

The compound has been involved in research exploring the direct oxidative synthesis of pyrimidines, which is crucial for understanding and improving synthetic methodologies in organic chemistry (Heravi et al., 2009).

Study of Conformations and Hydrogen Bonds

Research on (E)-2-Pyrimidinecarboxaldehyde oxime has included the study of its isomers' conformations and hydrogen bonds, utilizing NMR spectroscopy and computational methods. This contributes to our understanding of molecular interactions and stability (Afonin et al., 2010).

properties

IUPAC Name

(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGJZGTTXURLS-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Pyrimidinecarboxaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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